Tapso, with its positively charged triamine groups, exhibits efficient cellular uptake in various cell lines []. This property makes it a valuable tool for delivering therapeutic agents, imaging probes, and genetic materials into cells. Researchers have successfully utilized Tapso to deliver small interfering RNAs (siRNAs) for gene silencing experiments [].
Studies have shown that Tapso possesses antibacterial activity against a broad spectrum of bacteria, including gram-positive and gram-negative strains []. The mechanism of action is not fully understood, but it is believed to involve membrane disruption and inhibition of bacterial growth. Tapso's potential as a novel antimicrobial agent is currently being explored in the context of developing new strategies to combat antibiotic resistance.
Tapso has been found to inhibit various enzymes, including protein kinases and phosphatases, which play crucial roles in cellular signaling pathways []. This ability allows researchers to study these pathways by selectively inhibiting specific enzymes and observing the resulting cellular responses. Tapso's potential for modulating enzyme activity holds promise for developing new therapeutic strategies for various diseases associated with abnormal cellular signaling.
Tapso's interaction with certain molecules can induce changes in its fluorescence properties. This characteristic makes it a potential candidate for developing biosensors for detecting specific biomarkers associated with various diseases []. By monitoring these fluorescence changes, researchers can potentially develop sensitive and selective methods for early disease diagnosis and monitoring.
Tapso, scientifically known as N-[Tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropanesulfonic acid, is a zwitterionic compound widely utilized as a biological buffer. Its chemical formula is C₇H₁₇NO₇S, and it has a molecular weight of approximately 225.29 g/mol. Tapso is characterized by its ability to maintain a stable pH in biological systems, particularly within the range of 7.0 to 8.2, making it suitable for various applications in biochemistry and molecular biology .
TAPSO functions as a buffer by acting as both a weak acid and a weak base depending on the surrounding pH. At a basic pH, the sulfonic acid group can donate a proton (H+), acting as a weak acid. Conversely, in acidic environments, the amine group can accept a proton, functioning as a weak base. This ability to donate or accept protons helps maintain a constant pH within the working range of the buffer [].
Tapso exhibits stability under physiological conditions and does not participate in significant side reactions that would alter its buffering capacity. Its primary function is to resist changes in pH when acids or bases are added. The compound's pKa value is approximately 7.635 at 25°C, which allows it to effectively buffer solutions around neutral pH .
As a zwitterionic buffer, Tapso plays a crucial role in cell culture media formulations and other biological applications. It helps maintain the pH necessary for enzyme activity and cellular processes, thereby supporting cell viability and function . Tapso's non-toxic nature makes it particularly advantageous for use in sensitive biological experiments.
Tapso can be synthesized through various methods, typically involving the reaction of tris(hydroxymethyl)aminomethane with sulfonic acid derivatives. The synthesis generally includes the following steps:
Research indicates that Tapso interacts favorably with various biomolecules without significantly altering their structure or function. Its zwitterionic nature minimizes ionic strength variations that could affect biochemical assays, making it an ideal choice for studies involving proteins and nucleic acids .
Several compounds share structural or functional similarities with Tapso. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | pKa Value | Unique Features |
---|---|---|---|
Tris(hydroxymethyl)aminomethane | C₄H₁₁NO₃ | 8.1 | Commonly used but less effective at lower pH levels |
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid | C₈H₁₈N₂O₄S | 7.5 | More effective at slightly acidic pH |
N-(2-Hydroxyethyl)piperazine-N'-ethanesulfonic acid | C₉H₁₉N₃O₄S | 7.5 | Similar buffering range but different structural properties |
Tapso's unique combination of stability, non-toxicity, and effective buffering capacity at physiological pH makes it particularly valuable in biological research compared to these similar compounds .
The hydrothermal synthesis of titanium-substituted silicoaluminophosphate TAPSO-5 represents a sophisticated approach to creating molecular sieves with enhanced catalytic properties [9] [10]. The synthesis process involves the incorporation of titanium atoms into the silicoaluminophosphate framework structure, specifically the AFI (Aluminophosphate Five) structure, through carefully controlled hydrothermal conditions [9] [10].
The typical synthesis procedure for TAPSO-5 begins with the hydrolysis of titanium butoxide (0.63 g) in distilled water (17 ml), followed by the addition of aqueous hydrogen peroxide (1.05 ml, 30% m/m) to form a clear orange solution [10]. The reaction mixture is stirred for approximately 2 hours before the addition of Ludox AS-40 (13.85 g) as the silica source [10]. Cyclohexylamine (5.22 ml) is then incorporated as the structure-directing agent, and the mixture is stirred for an additional 2 hours [10].
The aluminum-phosphorus component is prepared separately by slowly hydrolyzing aluminum isopropoxide (22 g) in a solution containing orthophosphoric acid (8.97 g) and distilled water (40 ml) for approximately 3 hours at room temperature [10]. The titanium-silica solution is then gradually added to the aluminum-phosphorus solution under vigorous stirring to form a homogeneous gel [10].
The crystallization process occurs at 190°C for two days under continuous stirring at 100 rpm in a polytetrafluoroethylene flask [10]. This hydrothermal treatment results in the formation of TAPSO-5 with the characteristic AFI structure, where titanium atoms are incorporated into the framework in tetrahedral coordination [10].
The following table presents the chemical composition data for various TAPSO-5 synthesis conditions:
Sample | Gel Ti/Si Ratio | Product Ti/Si Ratio | Gel Y/Z Ratio | Product Y/Z Ratio |
---|---|---|---|---|
1 | 0.0 | 0.0 | 1.0 | 1.18 |
2 | 0.01 | 0.018 | 1.0 | 1.07 |
3 | 0.05 | 0.079 | 1.0 | 1.17 |
4 | 0.0 | 0.0 | 1.0 | 1.21 |
5 | 0.01 | 0.019 | 1.0 | 1.15 |
6 | 0.05 | 0.077 | 1.0 | 1.25 |
Table 1: Chemical composition of TAPSO-5 synthesis gels and resulting products [10]
The hydrothermal synthesis demonstrates that the titanium to silicon ratio in the final product consistently exceeds that in the precursor gel, indicating selective incorporation of titanium during the crystallization process [10]. This phenomenon suggests that not all silica participates in the crystallization, with titanium showing preferential incorporation into the framework structure [10].
Infrared spectroscopy analysis reveals characteristic absorption bands of TAPSO-5 materials, particularly the absorption at 800 cm⁻¹ characteristic of silicon dioxide domains [10]. The presence of titanium in the framework is confirmed by an additional band around 970 cm⁻¹, which provides evidence for silicon-oxygen defects in the siliceous domains created by titanium incorporation [10].
The TAPSO-37 variant, synthesized under similar hydrothermal conditions, exhibits the FAU (Faujasite) structure and demonstrates remarkable thermal stability up to 973 K [37]. However, after template removal, the structure shows significant instability to moisture, requiring careful handling and storage conditions [37].
The production of pharmaceutical-grade TAPSO requires stringent purification protocols to achieve the requisite purity levels exceeding 99% [21] [22]. The recrystallization process typically begins with the dissolution of crude TAPSO in hot water, taking advantage of its high water solubility characteristics [21] [22].
The standard recrystallization protocol involves preparing a saturated solution of TAPSO in distilled water at elevated temperatures, typically between 60-80°C [21] [22]. The solution is then slowly cooled to room temperature under controlled conditions to promote uniform crystal formation [21] [22]. The cooling rate is critical for obtaining high-quality crystals with minimal impurities and optimal morphological characteristics [21] [22].
During the recrystallization process, the solution is maintained under constant stirring to ensure homogeneous nucleation and crystal growth [21] [22]. The resulting crystalline material is collected through filtration and subjected to multiple washing cycles with cold distilled water to remove residual impurities [21] [22].
The recrystallized TAPSO typically appears as white crystalline powder with well-defined particle morphology [21] [22]. The process is repeated multiple times if necessary to achieve the required pharmaceutical-grade purity specifications [21] [22].
Environmental control during recrystallization is essential, with humidity levels maintained below 40% to prevent moisture absorption that could affect crystal quality [21] [22]. The process is conducted in controlled temperature environments to ensure consistent crystallization kinetics [21] [22].
Quality control for pharmaceutical-grade TAPSO involves comprehensive analytical testing protocols that ensure product consistency and purity [20] [21]. The primary quality control metrics include titration assays for purity determination and chromatographic methods for impurity profiling [20] [21].
Titration Assays
The titration assay for TAPSO purity determination utilizes standardized sodium hydroxide solution (0.1 M) as the titrant [20] [21]. The assay is performed using a potentiometric endpoint detection method, where the pH change is monitored throughout the titration process [20] [21]. The purity is calculated based on the volume of sodium hydroxide required to neutralize the sulfonic acid group in TAPSO [20] [21].
The following quality control specifications are typically maintained for pharmaceutical-grade TAPSO:
Parameter | Specification | Test Method |
---|---|---|
Purity (Titration) | ≥99.0% | Potentiometric titration with 0.1 M NaOH [21] |
Loss on Drying (110°C) | ≤0.40% | Gravimetric analysis [21] |
Sulfated Ash | ≤0.10% | Incineration at 800°C [21] |
Heavy Metals (as Pb) | ≤0.0005% | Atomic absorption spectroscopy [21] |
Iron (Fe) | ≤0.0005% | Colorimetric assay [21] |
Water Content | ≤1.0% | Karl Fischer titration [27] |
pH (1% solution) | 4.3-5.3 | Potentiometric measurement [27] |
Table 2: Quality control specifications for pharmaceutical-grade TAPSO [21] [27]
Chromatographic Purity Tests
High-performance liquid chromatography serves as the primary method for TAPSO purity analysis and impurity profiling [29] [30]. The chromatographic separation is typically performed using mixed-mode liquid chromatography columns that combine multiple retention mechanisms [29] [30].
The analytical method employs a multi-mode column system with both hydrophilic interaction liquid chromatography and ion-exchange capabilities [29] [30]. The mobile phase consists of acetonitrile-buffer mixtures, typically 80:20 volume ratio, with ammonium formate buffer at pH 3.65 [29] [30]. The separation is performed at controlled temperature conditions, usually 20°C, to optimize resolution [29] [30].
Detection is accomplished using charged aerosol detection, which provides universal response for non-volatile compounds regardless of their optical properties [29] [30]. This detection method is particularly suitable for TAPSO analysis due to its independence from ultraviolet absorption characteristics [29] [30].
The chromatographic method demonstrates excellent separation capabilities for TAPSO and potential impurities, with retention times typically ranging from 5 to 25 minutes depending on the specific column and mobile phase conditions [29] [30]. The method provides quantitative analysis with detection limits in the parts-per-million range [29] [30].
Validation parameters for the chromatographic method include linearity over the concentration range of 0.1 to 10 mg/mL, precision with relative standard deviation below 2%, and accuracy within ±2% of theoretical values [29] [30]. The method demonstrates stability over extended analysis periods and compatibility with mass spectrometry detection for structural confirmation of impurities [29] [30].
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